molecular formula C28H25N3O3S B2504647 3-(4-methoxybenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114655-03-6

3-(4-methoxybenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2504647
CAS No.: 1114655-03-6
M. Wt: 483.59
InChI Key: CRRHJDLGKRRXGQ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Applications

Quinazolinone derivatives have been examined for their potential in radiopharmaceutical applications, particularly in cancer research. For example, a study on the radioiodination and biodistribution of a newly synthesized benzoquinazoline derivative in tumor-bearing mice revealed that the compound could be successfully labeled with radioactive iodine. This process involves an electrophilic substitution reaction optimized for various parameters such as concentration, pH, and reaction time. The labeled compound exhibited high radiochemical yield and stability, with significant uptake in the thyroid and tumor tissues, suggesting its utility in developing potent radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Antimicrobial and Antitubercular Agents

Quinazolinone compounds have shown promising results as antimicrobial and antitubercular agents. Studies on substituted quinazolinones have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to established drugs. This highlights the potential of quinazolinone derivatives in treating tuberculosis and other bacterial infections (Maurya et al., 2013).

Catalysis

Quinazolinone derivatives have been utilized as ligands in catalytic processes, demonstrating their versatility in organic synthesis. For instance, a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one using a quinazolinone derivative led to the efficient synthesis of 2-aryl quinazolin-4(3H)-one derivatives. This method showcases the use of quinazolinones in facilitating regioselective C–H amidation and cyclization reactions, contributing to the development of novel synthetic methodologies (Xiong et al., 2018).

Corrosion Inhibition

Quinazolinone derivatives have been investigated for their role as corrosion inhibitors, particularly in protecting metal surfaces in acidic environments. Research involving new quinazolinone compounds has demonstrated their efficacy in inhibiting mild steel corrosion in hydrochloric acid solutions. The inhibitory effect is attributed to the adsorption of these compounds on the metal surface, forming a protective layer that reduces corrosion. This application is crucial in industrial processes where corrosion resistance is paramount (Errahmany et al., 2020).

Antioxidant Properties

Quinazolinone derivatives have also been studied for their antioxidant properties. Synthesized compounds have been evaluated against standard antioxidants like ascorbic acid, showing promising results in scavenging free radicals. This suggests the potential of quinazolinone compounds in developing new antioxidant agents that could be beneficial in preventing oxidative stress-related diseases (Al-azawi, 2016).

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-18-8-12-21(13-9-18)26-29-25(19(2)34-26)17-35-28-30-24-7-5-4-6-23(24)27(32)31(28)16-20-10-14-22(33-3)15-11-20/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHJDLGKRRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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